Introduction: The Strategic Importance of Physicochemical Characterization
Introduction: The Strategic Importance of Physicochemical Characterization
An In-depth Technical Guide to the Physical Properties of Methyl 4-iodo-2-methylbenzoate
In the landscape of modern drug discovery and development, substituted benzoate esters serve as indispensable scaffolds and intermediates. Methyl 4-iodo-2-methylbenzoate (CAS No. 103440-53-5), a halogenated aromatic ester, represents a key building block whose utility is fundamentally governed by its physical properties.[1] The presence of an iodine atom facilitates crucial carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira couplings, which are cornerstones of medicinal chemistry for constructing complex molecular architectures.[2][3] Furthermore, the specific substitution pattern (iodo at C4, methyl at C2) influences the molecule's steric and electronic properties, which can profoundly impact reaction kinetics, solubility, and ultimately, the biological activity of its derivatives.
This guide provides a comprehensive framework for understanding and determining the essential physical properties of Methyl 4-iodo-2-methylbenzoate. While detailed experimental data for this specific isomer is not extensively documented in publicly available literature, this paper presents the foundational principles and validated methodologies required for its characterization. For the research scientist, this guide explains not just the what but the why—elucidating the causal links between a compound's physical attributes and its practical application in a laboratory and developmental setting.
Core Physicochemical Parameters: A Summary
A thorough characterization is the bedrock of reproducible science and scalable synthesis. The following table summarizes the key physical properties for Methyl 4-iodo-2-methylbenzoate, distinguishing between calculated values and those requiring empirical determination.
| Property | Value / Expected Value | Significance in Drug Development |
| Molecular Formula | C₉H₉IO₂ | Foundational for calculating molecular weight and elemental analysis. |
| Molecular Weight | 276.07 g/mol | Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry.[4] |
| Physical State | Solid (Expected) | Influences handling, storage, and purification methods (e.g., crystallization). Isomers like Methyl 4-iodobenzoate are solids. |
| Melting Point | Requires Experimental Determination | A sharp, defined melting range is a primary indicator of purity. Broad ranges suggest impurities. |
| Boiling Point | Requires Experimental Determination | Critical for purification by distillation (if applicable) and assessing thermal stability. |
| Solubility | Requires Experimental Determination | Dictates choice of reaction solvents, purification methods, and is crucial for formulation and bioassay development. |
| Density | Requires Experimental Determination | Important for process scale-up and engineering calculations. |
Structural Verification and Spectroscopic Analysis
Before any physical properties are measured, the identity and purity of the compound must be unequivocally confirmed. A multi-technique spectroscopic approach is standard practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups (the ester methyl and the ring methyl). The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.
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¹³C NMR: The carbon NMR spectrum will verify the number of unique carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. For Methyl 4-iodo-2-methylbenzoate, the spectrum should prominently feature:
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A strong absorption band around 1720-1740 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester.
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Bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methyl and aromatic groups.
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Absorptions in the 1450-1600 cm⁻¹ range from C=C stretching within the aromatic ring.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming the molecular formula. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₉H₉IO₂.
Experimental Protocols: A Practical Guide
The following section details the standardized, self-validating protocols for determining the key physical properties of a novel or sparsely characterized solid compound like Methyl 4-iodo-2-methylbenzoate.
Workflow for Physicochemical Characterization
The logical progression from a newly synthesized compound to a fully characterized intermediate is critical. This workflow ensures that each step validates the next, providing a high degree of confidence in the final material.
Caption: Workflow for Synthesis, Purification, and Characterization.
Protocol 1: Melting Point Determination via Capillary Method
Causality: The melting point is a highly sensitive measure of purity. A pure crystalline solid melts over a narrow temperature range (typically < 1°C). Impurities disrupt the crystal lattice, lowering and broadening the melting range. This protocol provides a reliable method for this assessment.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm high) into a capillary tube sealed at one end. Tap the tube gently to pack the sample.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Scan (Optional): Heat the sample rapidly to get an approximate melting temperature. Let the apparatus cool to at least 20°C below this approximate point.
-
Accurate Determination: Begin heating again at a slow, controlled rate (1-2°C per minute).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow range (e.g., 58.0-59.5°C) indicates high purity.[5]
Protocol 2: Solubility Profile Assessment
Causality: Solubility dictates how a compound can be used. For drug development, solubility in aqueous buffers, organic co-solvents, and non-polar solvents is critical for reaction setup, purification, formulation, and conducting biological assays.
Methodology:
-
Solvent Selection: Choose a panel of relevant solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane, Hexane).
-
Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into separate vials for each solvent.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the vial.
-
Observation: Agitate the vial (e.g., vortex for 1 minute) and visually inspect for dissolution. If dissolved, the compound is soluble at >100 mg/mL.
-
Titration: If the solid remains, continue adding the solvent in measured aliquots (e.g., 0.1 mL increments), agitating after each addition, until the solid fully dissolves.
-
Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass. Classify the solubility (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).
-
Trustworthiness: Note the temperature at which the assessment is performed, as solubility is temperature-dependent.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for Methyl 4-iodo-2-methylbenzoate is not widely available, data from related iodinated aromatic compounds provides a strong basis for safe handling protocols.
-
Hazards: Compounds of this class are typically irritants. Assume the material causes skin, eye, and respiratory tract irritation.[6]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Light sensitivity is a common characteristic of iodinated compounds.[8]
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations for chemical waste.
Conclusion
Methyl 4-iodo-2-methylbenzoate is a compound of significant potential for synthetic and medicinal chemistry. A rigorous determination of its physical properties is not merely an academic exercise but a prerequisite for its effective and safe application. By employing the validated protocols for structural confirmation, purity assessment, and the characterization of properties such as melting point and solubility, researchers can build the reliable foundation needed to incorporate this valuable building block into complex drug development pipelines. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical scientific objective.
References
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